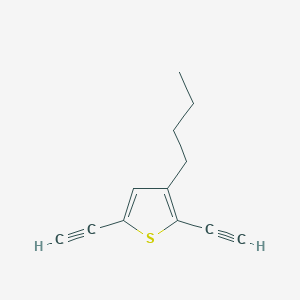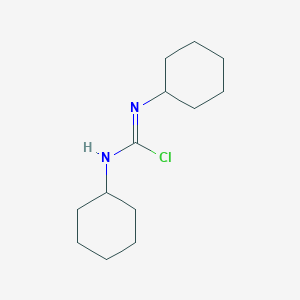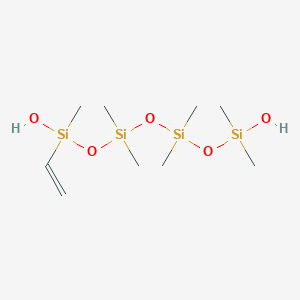
1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol is a silicon-based compound characterized by its unique structure, which includes multiple silicon and oxygen atoms. This compound is part of the siloxane family, known for their versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol typically involves the hydrosilylation reaction, where a vinyl group is added to a siloxane compound. This reaction is often catalyzed by platinum complexes, which facilitate the addition of the vinyl group to the silicon atoms. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions to prevent degradation of the siloxane backbone.
Major Products
The major products formed from these reactions include silanols, siloxane derivatives, and substituted siloxanes, which have diverse applications in different fields.
Applications De Recherche Scientifique
1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced siloxane materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol involves its interaction with various molecular targets and pathways. The vinyl group allows for easy functionalization, enabling the compound to interact with different biological and chemical systems. The siloxane backbone provides stability and flexibility, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar structure but with fewer silicon atoms.
1,1,3,3,5,5-Hexamethyltrisiloxane: Another siloxane compound with a different arrangement of silicon and oxygen atoms.
Uniqueness
1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol stands out due to its unique combination of a vinyl group and multiple silicon atoms, providing a balance of reactivity and stability. This makes it highly versatile and suitable for a wide range of applications.
Propriétés
Numéro CAS |
116753-85-6 |
|---|---|
Formule moléculaire |
C9H26O5Si4 |
Poids moléculaire |
326.64 g/mol |
Nom IUPAC |
ethenyl-hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-methylsilane |
InChI |
InChI=1S/C9H26O5Si4/c1-9-18(8,11)14-17(6,7)13-16(4,5)12-15(2,3)10/h9-11H,1H2,2-8H3 |
Clé InChI |
BTOGEUYQBCHQTQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)

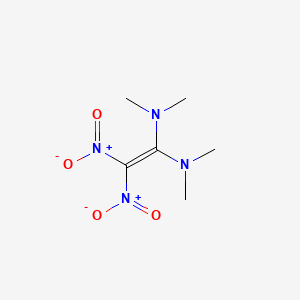
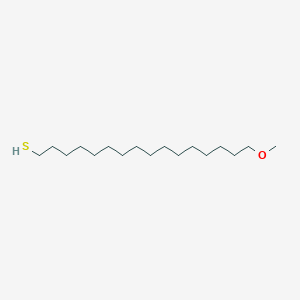
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)

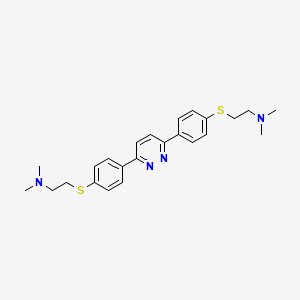
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
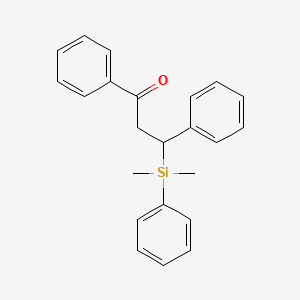
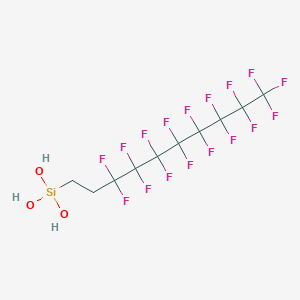
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
